molecular formula C4H9ClN2O2 B14773120 3-Nitropyrrolidine hydrochloride

3-Nitropyrrolidine hydrochloride

Cat. No.: B14773120
M. Wt: 152.58 g/mol
InChI Key: LWEUFVFHDQFEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitropyrrolidine hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidine, which is a five-membered ring structure containing four carbon atoms and one nitrogen atom. The nitro group at the third position of the pyrrolidine ring and the hydrochloride salt form make this compound unique and significant in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitropyrrolidine hydrochloride typically involves the dipolar cycloaddition reaction of unstabilized azomethine ylides with nitro alkenes. This reaction is often carried out in a flow microreactor, which allows for precise control of reaction parameters and efficient heat and mass transfer . The reaction conditions usually involve the use of acid catalysts to activate the dipole precursor.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using modular flow reactors. These reactors facilitate the continuous flow of reactants and the use of immobilized scavengers to ensure high product purity . The use of flow chemistry technology enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Nitropyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be hydrogenated to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions often use palladium or platinum catalysts.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed: The major products formed from these reactions include amino derivatives, hydrogenated pyrrolidines, and various substituted pyrrolidines .

Mechanism of Action

The mechanism of action of 3-nitropyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar ring structure but without the nitro group.

    Pyrrole: An aromatic analog with a five-membered ring containing one nitrogen atom.

    Pyrrolizine: A fused ring system containing a pyrrolidine ring and a benzene ring.

Uniqueness: 3-Nitropyrrolidine hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C4H9ClN2O2

Molecular Weight

152.58 g/mol

IUPAC Name

3-nitropyrrolidine;hydrochloride

InChI

InChI=1S/C4H8N2O2.ClH/c7-6(8)4-1-2-5-3-4;/h4-5H,1-3H2;1H

InChI Key

LWEUFVFHDQFEEH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.